5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde
Overview
Description
“5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde” is a chemical compound with the molecular formula C13H7F3N2O3S . It has an average mass of 328.267 Da and a monoisotopic mass of 328.012939 Da .
Synthesis Analysis
Trifluoromethylpyridines, such as the one in this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group attached to a nitro group and a pyridin-2-ylthio group, which in turn is attached to a trifluoromethyl group .Physical And Chemical Properties Analysis
This compound has a boiling point of 447.4ºC at 760 mmHg and a density of 1.53g/cm3 .Scientific Research Applications
Chemical Research and Development
This compound is primarily used in chemical R&D , particularly in the synthesis of complex organic molecules. Its unique structure, which includes a nitro group and a trifluoromethyl group, makes it a valuable intermediate in the design of new chemical entities with potential biological activity .
Pharmaceutical Research
In pharmaceutical research, this compound could be explored as a precursor in the synthesis of novel drug candidates. The presence of the trifluoromethyl group is particularly interesting since it’s known to improve the metabolic stability and bioavailability of pharmaceuticals .
Material Science
The compound’s ability to act as a ligand due to its pyridine ring can be utilized in material science for creating new metal-organic frameworks (MOFs). These MOFs could have applications in gas storage, separation technologies, or catalysis .
Agrochemical Synthesis
The nitro group in this compound suggests potential use in the synthesis of agrochemicals, such as pesticides or herbicides. Its reactivity could be harnessed to create compounds that target specific enzymes or receptors in pests .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectrophotometric analyses, aiding in the detection and quantification of various substances .
Biological Studies
The compound’s structural features may be of interest in biological studies, particularly in understanding the interaction between small molecules and biological macromolecules. It could serve as a model compound in binding studies or in the development of probes for biological imaging .
Environmental Science
Due to its specific chemical properties, this compound could be used in environmental science research to study degradation processes or as a tracer in environmental fate studies of similar organic compounds .
Nanotechnology
Lastly, the compound could find applications in nanotechnology, where it might be used to modify the surface properties of nanoparticles, thus affecting their solubility, stability, and interaction with biological systems .
Mechanism of Action
Target of Action
Compounds containing a similar structure, such as nitrofurans, have been known to target proteins like aldose reductase .
Mode of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, have significant applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
The presence of the trifluoromethylpyridine group suggests potential involvement in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (32827g/mol) and density (153g/cm3) suggest potential bioavailability .
Result of Action
The presence of the trifluoromethylpyridine group suggests potential biological activities .
Action Environment
The compound’s boiling point (4474°C at 760 mmHg) suggests potential stability under various conditions .
properties
IUPAC Name |
5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3S/c14-13(15,16)9-1-4-12(17-6-9)22-11-3-2-10(18(20)21)5-8(11)7-19/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLOJSDVQRZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)SC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381522 | |
Record name | 5-Nitro-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde | |
CAS RN |
680579-40-2 | |
Record name | 5-Nitro-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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